molecular formula C9H17BO B1297602 9-Methoxy-9-borabicyclo[3.3.1]nonane CAS No. 38050-71-4

9-Methoxy-9-borabicyclo[3.3.1]nonane

Cat. No. B1297602
CAS RN: 38050-71-4
M. Wt: 152.04 g/mol
InChI Key: UNGDGQYONLTNJZ-UHFFFAOYSA-N
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Description

9-Methoxy-9-borabicyclo[3.3.1]nonane, also known as B-Methoxy-9-BBN, is an organic compound with the empirical formula C9H17BO . It is used as a pro-nucleophile and co-catalyst for indium-catalyzed allylations of methyl ethers and carbohydrate derivatives .


Synthesis Analysis

The commercial 9-borabicyclo[3.3.1]nonane dimer is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have allowed us to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .


Molecular Structure Analysis

The molecular weight of 9-Methoxy-9-borabicyclo[3.3.1]nonane is 152.04 . The SMILES string representation is COB1C2CCCC1CCC2 .


Chemical Reactions Analysis

9-Methoxy-9-borabicyclo[3.3.1]nonane is used as a catalyst for the preparation of linear allenes from other allenes . It is also used in stereoconvergent Suzuki cross-coupling reactions and B-alkyl Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

9-Methoxy-9-borabicyclo[3.3.1]nonane is a colorless solid . It is thermally stable and less sensitive to oxygen and water when compared to other dialkyl boranes .

Scientific Research Applications

Organoborane Chemistry

9-Methoxy-9-borabicyclo[3.3.1]nonane (9-BBN) is extensively used in organoborane chemistry. It has been employed in the preparation of B-allyl derivatives through allylation reactions. These derivatives exhibit unique chemistry, such as allylic rearrangements and isomerizations, and are useful in synthesizing various organic compounds. For instance, the hydroboration-oxidation of these derivatives can yield diols like 1,3-propanediol and 1,3-butanediol (Kramer & Brown, 1977).

Nanoparticle Synthesis

9-BBN has been utilized as a reducing agent in the synthesis of gold nanoparticles (AuNPs), demonstrating the ability to control particle size and uniformity. This methodology has also been successfully applied to create nanoparticles of silver, palladium, and platinum, showcasing 9-BBN's versatility in nanoparticle fabrication (Sardar & Shumaker-Parry, 2009).

Hydroboration Reactions

The hydroboration reactions of various organic compounds with 9-BBN display high regio-selectivity, making it a valuable reagent in organic synthesis. These reactions lead to the formation of stable organoboranes, which can be further converted into alcohols or used in other chemical transformations (Chen, 1978).

Catalyst in Synthesis

9-BBN has been employed as a catalyst in the double hydroboration of alkynes, a process essential for synthesizing alkyl gem-di-pinacol boronic esters. This application demonstrates 9-BBN's role in facilitating complex chemical reactions, crucial in organic synthesis (Docherty, Nicholson, Dominey, & Thomas, 2020).

Frustrated Lewis Pairs (FLPs) for CO2 Reduction

Innovatively, 9-BBN is involved in reactions to form frustrated Lewis pairs (FLPs), which are effective in catalyzing the reduction of CO2. This application highlights 9-BBN's potential in environmentally significant processes, like carbon capture and conversion (Wang & Stephan, 2014).

Ether Cleavage

B-bromo-9-BBN, a derivative of 9-BBN, is a highly effective reagent for cleaving ethers. This ability to selectively break ether bonds finds applications in organic synthesis and the modification of complex molecules (Bhatt, 1978).

Safety And Hazards

9-Methoxy-9-borabicyclo[3.3.1]nonane is highly flammable and releases flammable gas in contact with water . It is harmful if swallowed and may cause severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

properties

IUPAC Name

9-methoxy-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO/c1-11-10-8-4-2-5-9(10)7-3-6-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGDGQYONLTNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191465
Record name 9-Methoxy-9-borabicyclo(3.3.1)nonane
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Molecular Weight

152.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxy-9-borabicyclo[3.3.1]nonane

CAS RN

38050-71-4
Record name 9-Methoxy-9-borabicyclo[3.3.1]nonane
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Record name 9-Methoxy-9-borabicyclo(3.3.1)nonane
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Record name 9-Methoxy-9-borabicyclo(3.3.1)nonane
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Record name 9-methoxy-9-borabicyclo[3.3.1]nonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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